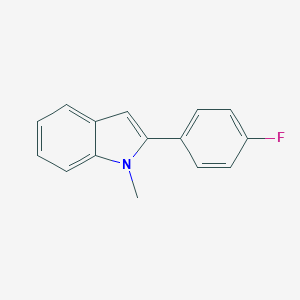

2-(4-fluorophenyl)-1-methyl-1H-indole

Description

Properties

CAS No. |

145133-64-8 |

|---|---|

Molecular Formula |

C15H12FN |

Molecular Weight |

225.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1-methylindole |

InChI |

InChI=1S/C15H12FN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3 |

InChI Key |

AEBBWDDJENROAM-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)F |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)F |

Synonyms |

2-(4-fluorophenyl)-1-methyl-1H-indole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substitution Patterns on the Indole Core

3-(4-Fluorophenyl)-1-methyl-1H-indole

- Structure : The 4-fluorophenyl group is at the 3-position instead of the 2-position.

- Key Findings: Crystallographic studies reveal that the indole N–H forms non-classical interactions with adjacent π systems, influencing crystal packing and solubility . Unlike 2-(4-fluorophenyl)-1-methyl-1H-indole, this positional isomer lacks documented receptor-binding data, highlighting the importance of substituent placement.

5-Chloro-3-(4-fluorophenyl)-1H-indole

- Structure : Chlorine at the 5-position and a 4-fluorophenyl group at the 3-position.

- No direct activity data are available, but chlorine’s electron-withdrawing effects could alter electronic properties compared to the parent compound.

4-Fluoro-2-phenyl-1H-indole

Bioisosteres: Indole vs. Benzoimidazole

2-(4-Fluorophenyl)-1H-benzo[d]imidazole

- Structure : Replaces the indole core with a benzoimidazole ring.

- The absence of a methyl group (cf.

Functional Group Modifications

Hydrazone Derivatives (e.g., Compound 92)

- Structure : Incorporates a hydrazone group at the 3-position (3-{(E)-[2-(4-fluorophenyl)hydrazinylidene]methyl}-1-methyl-1H-indole).

- Key Findings :

Nitroethyl-Substituted Derivatives

Halogenated Derivatives

4,7-Dichloro-2-(4-chlorophenyl)-1H-indole

Comparative Data Table

Preparation Methods

Step 1: Formation of 1-(4-Fluorophenyl)-2-(Methylphenylamino)Ethanone

A mixture of 4-fluoroacetophenone and N-methylaniline in DMF undergoes heating at 100°C for 10–11 hours, yielding the intermediate ketamine (78% yield). TLC monitoring confirms reaction completion, with recrystallization in ethanol enhancing purity.

Step 2: Cyclization to 2-(4-Fluorophenyl)-1-methyl-1H-indole

The ketamine intermediate is refluxed with ZnCl₂ in ethanol, inducing cyclization via electrophilic aromatic substitution. ZnCl₂ acts as both a Lewis acid catalyst and dehydrating agent, facilitating the formation of the indole ring. After 3–5 hours, the product is isolated via acid workup (dilute HCl) and recrystallized in ethanol, achieving an 80% yield.

Critical parameters include:

-

ZnCl₂ stoichiometry : 0.43 equivalents relative to ketamine.

-

Solvent : Ethanol enables optimal solubility and reflux conditions.

-

Temperature : Prolonged heating at 78–80°C ensures complete cyclization.

While this method is robust for gram-scale synthesis, the use of stoichiometric ZnCl₂ raises environmental concerns, necessitating post-reaction neutralization steps.

Multicomponent Reaction with Sulfur and L-Phenylalanine

A novel one-pot synthesis leverages sulfur-mediated annulation to assemble the indole scaffold. Combining N-methylindole, 4-fluoroacetophenone, sulfur powder, and L-phenylalanine in acetic acid/DMF at 150°C furnishes the target compound in 65% yield.

The reaction pathway involves in situ generation of thienoindole intermediates, with sulfur facilitating C–S bond formation. L-Phenylalanine likely acts as a bifunctional catalyst, enhancing both nucleophilicity and electrophilicity at critical positions. Key advantages include:

-

Operational simplicity : No pre-functionalization of reactants required.

-

Solvent system : Acetic acid/DMF (1:1) balances reactivity and solubility.

However, competing side reactions (e.g., over-arylation) reduce yields compared to Pd-catalyzed methods. The table below contrasts this approach with others:

| Method | Yield | Catalyst | Temperature | Time |

|---|---|---|---|---|

| Pd-Catalyzed Arylation | 65–75% | Pd(OAc)₂ | 80°C | 12–16 h |

| ZnCl₂ Cyclization | 80% | ZnCl₂ | 78–80°C | 3–5 h |

| Multicomponent Reaction | 65% | L-Phenylalanine | 150°C | 16 h |

Comparative Analysis of Methodologies

Efficiency and Scalability

The ZnCl₂-mediated cyclization offers the highest yield (80%) but requires hazardous reagents. Palladium catalysis, while moderately efficient (65–75%), provides superior regiocontrol and is preferable for pharmaceutical applications. The multicomponent method lags in yield (65%) but excels in step economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.